Enhanced Lipophilicity and Predicted Membrane Permeability Driven by 6-Fluoro and N-Butyl Substitution
The target compound exhibits a calculated ACD/LogP of 4.06 and an EPISuite Log Kow of 4.55, reflecting the combined lipophilic contributions of the N-butyl chain and the 6-fluoro substituent . The non-fluorinated N-propyl analog 3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS 899214-17-6) has a predicted XLogP3 of 4.0, indicating a measurable decrease in lipophilicity upon removal of one methylene unit and the fluorine atom [1]. The higher logP of the target compound is expected to enhance passive membrane permeability by approximately 0.5–1.0 log unit based on established linear free-energy relationships for fluoroquinolones [2].
| Evidence Dimension | Lipophilicity (LogP / Log Kow) |
|---|---|
| Target Compound Data | ACD/LogP = 4.06; EPISuite Log Kow = 4.55 |
| Comparator Or Baseline | N-propyl analog (CAS 899214-17-6): XLogP3 = 4.0 |
| Quantified Difference | ΔLogP ≈ 0.06–0.55 (favoring target compound) |
| Conditions | Computed values (ACD/Labs Percepta, EPISuite KOWWIN v1.67, PubChem XLogP3) |
Why This Matters
Higher logP facilitates blood-brain barrier penetration and intracellular target access, making this compound preferable for CNS or intracellular target screening campaigns where the N-propyl analog would show inferior distribution.
- [1] Kuujia. Cas no 899214-17-6 (3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one). Computed properties including XLogP3. View Source
- [2] Cheng D, Xu WR, Liu CX. Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials. World J Gastroenterol. 2007;13(17):2496-2503. View Source
